molecular formula C9H12ClNO2 B2958619 7-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride CAS No. 1199782-75-6

7-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride

Cat. No. B2958619
CAS RN: 1199782-75-6
M. Wt: 201.65
InChI Key: BJPYOMLOWKGYLJ-UHFFFAOYSA-N
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Description

7-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride, also known as 7-MeO-DALT, is a psychoactive substance belonging to the class of tryptamines. This compound has gained attention in the scientific community due to its potential therapeutic properties and its ability to interact with serotonin receptors in the brain.

Scientific Research Applications

Anticholinesterase Activity

Compounds derived from furobenzofuran and methanobenzodioxepine structures, including those related to 7-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride, have shown potent inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are significant in the context of diseases like Alzheimer's, where enzyme inhibition can help alleviate symptoms. The selectivity and potency of these inhibitors are influenced by their N-substituted groups, highlighting the role of structural modification in enhancing biological activity (Luo et al., 2005).

Synthesis of Heterocyclic Compounds

The compound has also been involved in the synthesis of benzofuro[3,2-b]quinolines, benzothieno[3,2-b]quinolines, and indolo[3,2-b]quinolines through reactions with various nitriles under alkaline conditions. These heterocyclic compounds are of interest due to their diverse pharmacological properties, including potential anticancer and antimicrobial activities (Rádl et al., 2000).

Dopamine/Serotonin Receptor Ligands

Hydroxylated, methoxylated, and chlorinated derivatives related to this compound have been synthesized and tested for their affinity at different human-cloned dopamine-receptor subtypes. These studies are crucial for understanding neurotransmitter systems and developing drugs for neurological disorders (Mohr et al., 2006).

Antimicrobial and Antioxidant Properties

Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds have shown significant antimicrobial and antioxidant activities. These compounds, derived from similar molecular frameworks, offer potential for the development of new therapeutic agents with enhanced biological profiles (Rangaswamy et al., 2017).

properties

IUPAC Name

7-methoxy-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-11-8-4-2-3-6-7(10)5-12-9(6)8;/h2-4,7H,5,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPYOMLOWKGYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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